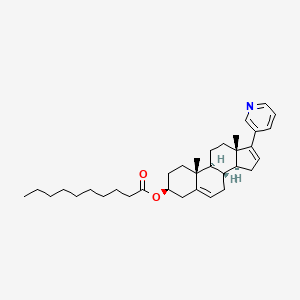
Abiraterone decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abiraterone decanoate: is a synthetic steroidal compound that is primarily investigated for its potential in treating advanced prostate cancer. It is a prodrug of abiraterone, designed to provide a controlled release and long-acting inhibition of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial for androgen biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of abiraterone decanoate involves the esterification of abiraterone with decanoic acid. This process typically requires the use of a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Abiraterone decanoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include abiraterone, decanoic acid, and various oxidized or reduced derivatives of abiraterone .
Scientific Research Applications
Abiraterone decanoate has a wide range of scientific research applications:
Mechanism of Action
Abiraterone decanoate exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens, including testosterone. By blocking this enzyme, this compound reduces the production of androgens, which are essential for the growth of prostate cancer cells . The molecular targets include the CYP17A1 enzyme and androgen receptors, which are crucial for the proliferation of prostate cancer cells .
Comparison with Similar Compounds
Abiraterone acetate: Another prodrug of abiraterone, used for the same therapeutic purpose but with different pharmacokinetic properties.
Enzalutamide: A non-steroidal antiandrogen that also targets androgen receptors but through a different mechanism.
Finasteride: An inhibitor of 5-alpha-reductase, another enzyme involved in androgen biosynthesis.
Uniqueness: Abiraterone decanoate is unique due to its long-acting formulation, which allows for sustained release and prolonged inhibition of CYP17A1. This makes it potentially more effective in maintaining therapeutic levels of the drug over extended periods compared to other similar compounds .
Properties
CAS No. |
2486052-18-8 |
|---|---|
Molecular Formula |
C34H49NO2 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate |
InChI |
InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1 |
InChI Key |
XPCSGTPPHYORKJ-YHXMLEJGSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


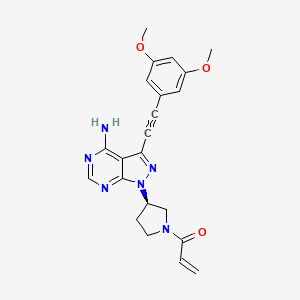
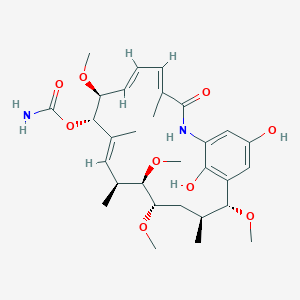
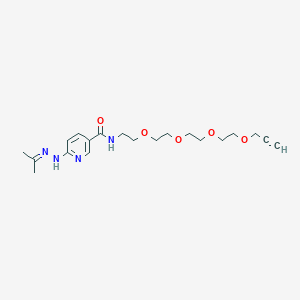
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)

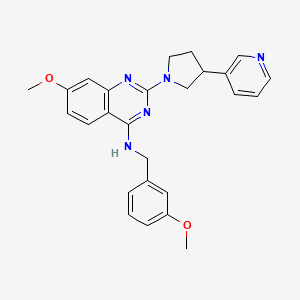
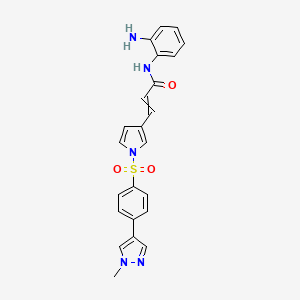
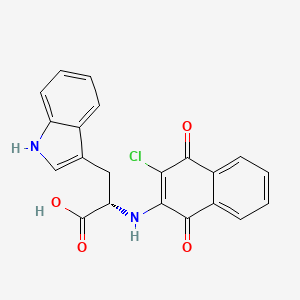

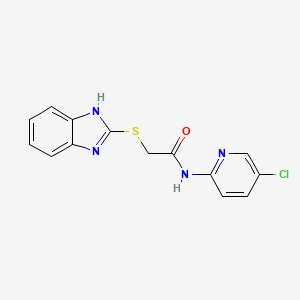
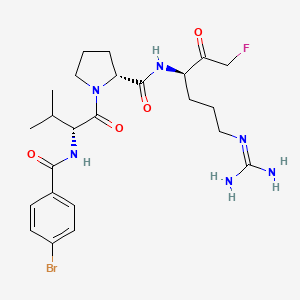
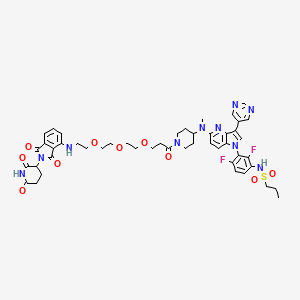
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
